![molecular formula C12H5Br5 B1346039 2,2',4,5',6-Pentabromobiphenyl CAS No. 59080-39-6](/img/structure/B1346039.png)
2,2',4,5',6-Pentabromobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,2’,4,5’,6-Pentabromobiphenyl is C12H5Br5 . The IUPAC name is 1,3,5-tribromo-2-(2,5-dibromophenyl)benzene . The InChI is InChI=1S/C12H5Br5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H .Physical And Chemical Properties Analysis
The molecular weight of 2,2’,4,5’,6-Pentabromobiphenyl is 548.7 g/mol . The density is 2.328±0.06 g/cm3 . The melting point is 125-126 °C and the boiling point is 428.4±40.0 °C .Scientific Research Applications
Environmental and Biological Impact Studies :
- PBBs, including compounds like 2,2',4,5',6-Pentabromobiphenyl, are studied for their environmental persistence and biological impact. For instance, the work by Sellström et al. (2003) analyzed Guillemot eggs for the presence of PBBs, indicating the environmental monitoring aspect of these compounds (Sellström et al., 2003).
Chemical and Physical Characterization :
- Research by Moore and Aust (1978) focused on the purification and structural characterization of PBB congeners, including 2,2',4,5',6-Pentabromobiphenyl, contributing to the understanding of their chemical properties (Moore & Aust, 1978).
Toxicology and Metabolism Studies :
- Studies on the metabolism and toxicological aspects of PBBs have been conducted. For example, Erratico et al. (2011) explored the oxidative metabolism of BDE-47 and BDE-99, related compounds to 2,2',4,5',6-Pentabromobiphenyl, in rat hepatic microsomes (Erratico et al., 2011).
Material Science Applications :
- PBBs have been studied for their applications in material science. For instance, research on liquid crystal materials often involves similar biphenyl structures, as in the study by Bogi and Faetti (2001) on the properties of 4'-pentyl-4-cyanobiphenyl, a compound structurally related to PBBs [(Bogi & Faetti, 2001)](https://cons
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,2’,4,5’,6-Pentabromobiphenyl is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of AhR by 2,2’,4,5’,6-Pentabromobiphenyl affects the xenobiotic metabolism pathway . This pathway involves the transformation of fat-soluble xenobiotics into water-soluble compounds that can be excreted from the body . The downstream effects include the metabolism of various xenobiotics and potential toxic effects due to the generation of reactive intermediates .
Pharmacokinetics
Given its structural similarity to other polybrominated biphenyls (pbbs), it is likely to have low water solubility and high lipid solubility This suggests that it may accumulate in fatty tissues and may have a long biological half-life
Result of Action
The activation of AhR and the subsequent induction of xenobiotic metabolizing enzymes can lead to various molecular and cellular effects. These effects can include changes in cellular function, potential cytotoxicity due to the generation of reactive intermediates, and modulation of the immune response . The specific effects can vary depending on the cell type and the level of exposure .
properties
IUPAC Name |
1,3,5-tribromo-2-(2,5-dibromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQKAZYUPPRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074771 | |
Record name | PBB 103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,5',6-Pentabromobiphenyl | |
CAS RN |
59080-39-6 | |
Record name | 2,2',4,5',6-Pentabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBB 103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,5',6-PENTABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZI5O8820 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research focuses on an in vitro model for studying polybrominated biphenyls (PBBs) binding in contaminated blood. Can you elaborate on the significance of studying PBB binding and its relevance to understanding the compound's behavior in biological systems?
A1: Understanding how 2,2',4,5',6-Pentabromobiphenyl, as a PBB congener, binds within blood is crucial for several reasons. []
- Distribution and Accumulation: Binding affinity to blood components like albumin can influence how PBBs are distributed throughout the body. High binding might lead to accumulation in blood, potentially reducing availability to target tissues or conversely, acting as a reservoir for slow release. []
- Toxicity Mechanisms: Binding interactions can impact PBBs' ability to interact with cellular and molecular targets, ultimately influencing their toxic effects. []
- Model Development: In vitro models that mimic PBB binding in blood provide a controlled environment to study these interactions, allowing researchers to dissect the factors influencing binding and its implications without the complexities of a whole organism. []
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